molecular formula C20H14O2 B1294365 1,4-Dibenzoylbenzene CAS No. 3016-97-5

1,4-Dibenzoylbenzene

Cat. No.: B1294365
CAS No.: 3016-97-5
M. Wt: 286.3 g/mol
InChI Key: NPENBPVOAXERED-UHFFFAOYSA-N
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Description

1,4-Dibenzoylbenzene, also known as 1,4-Phenylenebis(phenylmethanone), is an organic compound with the molecular formula C20H14O2. It is a white to almost white crystalline powder that is used in various chemical applications. The compound consists of a benzene ring substituted with two benzoyl groups at the 1 and 4 positions, making it a symmetrical molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzoylbenzene can be synthesized through the Friedel-Crafts acylation of benzene using terephthaloyl dichloride and benzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as benzene or dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The product is then purified through recrystallization or column chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzoylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,4-Dibenzoylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1,4-Dibenzoylbenzene involves its interaction with molecular targets through its carbonyl groups. These groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound’s symmetrical structure allows for uniform interactions with biological molecules, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but with only one benzoyl group.

    1,2-Dibenzoylbenzene: Differing in the position of the benzoyl groups.

    4-Benzoylbenzophenone: Another derivative with a different substitution pattern.

Uniqueness

1,4-Dibenzoylbenzene is unique due to its symmetrical structure, which provides distinct chemical and physical properties compared to its isomers and other benzoyl-substituted compounds. This symmetry allows for more predictable reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(4-benzoylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPENBPVOAXERED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184245
Record name 1,4-Dibenzoylbenzene
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Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3016-97-5
Record name 1,4-Dibenzoylbenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=3016-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibenzoylbenzene
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Record name 1,4-Dibenzoylbenzene
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Record name 1,4-dibenzoylbenzene
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Synthesis routes and methods I

Procedure details

1,4-Dibenzoylbenzene is prepared essentially as described by Noelting and Kohn, Ber. 19, 147 (1886). Terephthaloyl dichloride (20.3 g, 0.1 mole) is dissolved in benzene (350 ml) and anhydrous aluminum chloride (30 g, 0.22 mole) is added. The mixture is heated at 70° for 7 hours, cooled to 20° and maintained at this temperature for 18 hours with continual stirring. The reaction mixture is then added to 1 l crushed ice and 20 ml 37% hydrochloric acid. The benzene solution is washed three times with water and twice with sodium bicarbonate solution. The excess benzene is removed by distillation. The resulting crystalline material is recrystallized from dimethylformamide, yield 22 g (76% of theory) white crystals mp 158°-9°.
Quantity
20.3 g
Type
reactant
Reaction Step One
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350 mL
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reactant
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30 g
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reactant
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20 mL
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reactant
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Synthesis routes and methods II

Procedure details

Aluminum trichloride (1.37 g, 10.33 mmol) was added to a solution of terephthaloyl dichloride (1.0 g, 4.42 mmol) in anhydrous dichloromethane and excess benzene. After stirring for 12 h at room temperature under an inert atmosphere of nitrogen gas, the reaction mixture treated with 10% HCl (50 mL) and the products were extracted with ethyl acetate (3×20 mL). The combined organic phases were washed with brine and dried over sodium sulfate. After the organic layer was concentrated under reduced pressure, purification using flash chromatography (silica gel, hexanes:ethyl acetate, 80:20) afforded 1,4-dibenzoyl benzene 1 (0.405 g, 1.41 mmol) in a 32% yield.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred slurry of 50 g of aluminium chloride in 150 ml of benzene under reflux was added dropwise 40 g of terephthaloyl chloride dissolved in 250 ml of benzene. When the addition was complete the reaction was refluxed for 15 minutes, and 250 ml of water was added slowly. The benzene layer was separated and the aqueous layer was extracted with methylene chloride (2×300 ml). The combined orgainic layers were washed with 1m NaOH solution (2×400 ml) and water (400 ml), dried (MgSO4), filtered, and the solvents were removed under reduced pressure to give a nearly colorless solid. Recrystallization from 95% ethanol gave 46.8 g of colorless 1,4-dibenzoylbenzene, m.p. 160°-162°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the protonation of aromatic ketones like benzophenone and its derivatives, including 1,4-dibenzoylbenzene, influence their photochemical reactivity in acidic solutions?

A1: Protonation of aromatic ketones like benzophenone and its derivatives, including this compound, plays a crucial role in dictating their photochemical behavior in acidic solutions. Research using nanosecond time-resolved resonance Raman spectroscopy (ns-TR3) suggests that the protonation of the triplet excited state of these ketones facilitates various photochemical reactions [, ]. For instance, in acidic aqueous solutions, protonation can lead to photohydration reactions in benzophenone, a photoredox reaction in 3-(hydroxymethyl)benzophenone, and a decarboxylation reaction in ketoprofen following an excited-state intramolecular proton transfer (ESIPT) [, ]. While the specific impact on this compound isn't detailed in the provided research, it highlights the importance of protonation in modulating the reactivity of this class of compounds.

Q2: Can this compound undergo palladium-catalyzed cyclization reactions?

A2: Yes, this compound can undergo palladium-catalyzed cyclization reactions. Research has demonstrated that treating this compound with palladium acetate (Pd(OAc)2) in acetic acid results in a double cyclization reaction []. This reaction yields indeno[3,2-b]fluorene-6,12-dione as the final product. This example showcases the potential of using palladium catalysis to construct complex polycyclic aromatic structures from simpler starting materials like this compound.

Q3: What is the role of time-resolved resonance Raman spectroscopy in understanding the photochemistry of this compound?

A3: Time-resolved resonance Raman spectroscopy (TR3) is a powerful tool for studying short-lived intermediates formed during photochemical reactions, including those involving this compound. This technique provides vibrational spectroscopic information about these transient species, offering insights into their structure and dynamics. While the provided research doesn't specifically apply TR3 to this compound, it demonstrates its utility in elucidating the mechanism of ketyl radical formation in related benzophenone derivatives [, ]. Applying TR3 to this compound could provide valuable information about its excited-state behavior and potential reaction pathways under various conditions.

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